molecular formula C18H28N4O4S B3000438 3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2320851-90-7

3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B3000438
CAS No.: 2320851-90-7
M. Wt: 396.51
InChI Key: FMYVYOBTTATOHD-UHFFFAOYSA-N
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Description

3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by its unique structure, which includes a methanesulfonylpiperidine moiety and a methoxy group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Methanesulfonylpiperidine Moiety: This step involves the reaction of piperidine with methanesulfonyl chloride under basic conditions to form 1-(1-methanesulfonylpiperidine).

    Coupling with 4-Piperidinylmethanol: The methanesulfonylpiperidine is then coupled with 4-piperidinylmethanol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

    Cyclization to Form Pyridazine Ring: The intermediate compound is then subjected to cyclization with 6-methylpyridazine-3-carboxylic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up using continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidine: Shares the methanesulfonylpiperidine moiety.

    6-Methylpyridazine-3-carboxylic acid: Shares the pyridazine ring structure.

Uniqueness

3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to its combination of the methanesulfonylpiperidine moiety and the methoxy group attached to the pyridazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-14-3-4-17(20-19-14)26-13-15-5-9-21(10-6-15)18(23)16-7-11-22(12-8-16)27(2,24)25/h3-4,15-16H,5-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVYOBTTATOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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